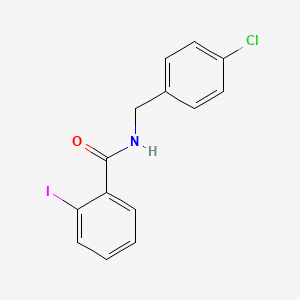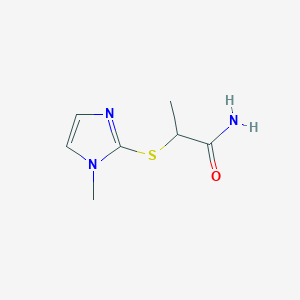
N-(4-chlorobenzyl)-2-iodobenzamide
概要
説明
N-(4-chlorobenzyl)-2-iodobenzamide: is an organic compound that features a benzamide core substituted with a 4-chlorobenzyl group and an iodine atom at the 2-position of the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 4-chlorobenzylamine.
Amide Formation: The 2-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-chlorobenzylamine to form this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous reagents like thionyl chloride.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-chlorobenzyl)-2-iodobenzamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the benzyl group or the benzamide core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction can yield amines or alcohols.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(4-chlorobenzyl)-2-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-iodobenzamide depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the iodine atom and the 4-chlorobenzyl group can influence the compound’s binding affinity and specificity for its target.
類似化合物との比較
- N-(4-chlorobenzyl)-2-bromobenzamide
- N-(4-chlorobenzyl)-2-chlorobenzamide
- N-(4-chlorobenzyl)-2-fluorobenzamide
Comparison:
- Uniqueness: The presence of the iodine atom in N-(4-chlorobenzyl)-2-iodobenzamide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and binding properties.
- Reactivity: The iodine atom can undergo different types of chemical reactions compared to bromine, chlorine, or fluorine, making this compound more versatile in synthetic applications.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBURIBLWJZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-fluorophenyl)-1-[2-(5-methyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B6747694.png)
![3-(1H-indol-3-yl)-1-(1-oxa-9-azaspiro[5.5]undec-9-yl)-1-propanone](/img/structure/B6747699.png)
![4-Fluorophenyl (1-oxa-9-azaspiro[5.5]undec-9-yl) sulfone](/img/structure/B6747706.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B6747712.png)

![1H-indol-4-yl[4-(2-phenoxyethoxy)piperidino]methanone](/img/structure/B6747723.png)

![3-(2,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6747735.png)
![9-Thia-6-azaspiro[4.5]decane 9,9-dioxide](/img/structure/B6747747.png)
